2-Decyltetradecyl hexadecanoate
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Overview
Description
2-Decyltetradecyl hexadecanoate: is a chemical compound with the molecular formula C40H80O2. It is an ester derived from hexadecanoic acid (palmitic acid) and a long-chain alcohol, specifically 2-decyltetradecanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-decyltetradecyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-decyltetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate solvent-free techniques to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Decyltetradecyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to yield the corresponding alcohol and alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be employed under mild conditions.
Major Products Formed:
Oxidation: Hexadecanoic acid and 2-decyltetradecanol.
Reduction: 2-Decyltetradecanol and hexadecane.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Decyltetradecyl hexadecanoate is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of functionalized materials and polymers .
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and membrane structure. It may also serve as a model compound for understanding the behavior of long-chain esters in biological systems .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drug delivery systems. Its ability to form stable emulsions and liposomes makes it a candidate for encapsulating and delivering active pharmaceutical ingredients .
Industry: this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it an excellent ingredient in lotions, creams, and other skincare products .
Mechanism of Action
The mechanism of action of 2-decyltetradecyl hexadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function .
Molecular Targets and Pathways:
Lipid Membranes: Integration into lipid bilayers, altering membrane properties.
Enzymes: Interaction with lipid-metabolizing enzymes, modulating their activity.
Comparison with Similar Compounds
Cetyl palmitate: Another ester derived from hexadecanoic acid, commonly used in cosmetics.
Stearyl stearate: An ester of stearic acid and stearyl alcohol, used in similar applications.
Behenyl behenate: An ester of behenic acid and behenyl alcohol, known for its emollient properties.
Uniqueness: 2-Decyltetradecyl hexadecanoate stands out due to its specific combination of long-chain alcohol and fatty acid, which imparts unique physical and chemical properties.
Properties
CAS No. |
94277-35-7 |
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Molecular Formula |
C40H80O2 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
2-decyltetradecyl hexadecanoate |
InChI |
InChI=1S/C40H80O2/c1-4-7-10-13-16-19-21-22-23-25-28-31-34-37-40(41)42-38-39(35-32-29-26-18-15-12-9-6-3)36-33-30-27-24-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 |
InChI Key |
XCAUJCHNSFAEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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